Ethyl 3-fluorobenzoate is an organic compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol. It is characterized by the presence of a fluorine atom at the meta position of the benzene ring, which influences its chemical properties and reactivity. This compound appears as a colorless liquid with a boiling point of approximately 208 °C and a density of 1.136 g/cm³ . Ethyl 3-fluorobenzoate is often utilized in various chemical syntheses and research applications due to its unique structure.
One documented application of Ethyl 3-fluorobenzoate is as a starting material in organic synthesis. A study published by Sigma-Aldrich describes its use in the synthesis of [2-(3-fluorophenyl)allyl]trimethylsilane, a compound potentially useful in further organic transformations ().
Several methods exist for synthesizing ethyl 3-fluorobenzoate:
Ethyl 3-fluorobenzoate finds applications in various fields:
Several compounds share structural similarities with ethyl 3-fluorobenzoate. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Ethyl Benzoate | No fluorine | Commonly used as a flavoring agent |
Methyl 3-fluorobenzoate | Methyl group instead of ethyl | Lower boiling point; different solubility |
Propyl 3-fluorobenzoate | Propyl group instead of ethyl | Varying hydrophobicity; potential for different biological activity |
Ethyl 4-fluorobenzoate | Fluorine at para position | Different reactivity patterns compared to meta-substituted analogs |
Ethyl 3-fluorobenzoate's unique placement of the fluorine atom at the meta position provides distinct reactivity and interaction profiles compared to its analogs. This specificity makes it valuable for targeted applications in synthetic chemistry and material science.
The primary synthesis method involves Fischer esterification, where 3-fluorobenzoic acid reacts with ethanol under acidic catalysis. This equilibrium-driven reaction typically employs sulfuric acid (H₂SO₄), boron trifluoride-methanol (BF₃·MeOH), or Lewis acids as catalysts. Key parameters include:
Under optimized conditions, the esterification achieves yields exceeding 85%. However, equilibrium limitations necessitate excess ethanol or water removal via Dean-Stark distillation. Recent studies demonstrate UiO-66-NH₂, a metal-organic framework (MOF), as a heterogeneous catalyst, reducing reaction time to 10 hours while maintaining high yields.
Catalytic systems have been refined to enhance efficiency and selectivity:
N-bromosuccinimide (NBS) emerges as a superior catalyst under mild conditions, enabling solvent-free reactions and near-quantitative yields. Mechanochemical methods using magnesium nitride or indium trichloride achieve 91% conversion in 90 minutes but face challenges in isolation due to residual salts.
Continuous flow reactors address scalability and safety concerns in batch processes. A vortex fluidic device (VFD) enables solventless esterification through vibrational energy, achieving rapid reactions in dynamic thin films. Key advantages include:
For example, the VFD promotes Faraday waves that enhance shear rates, accelerating ester formation. This methodology aligns with process intensification goals, minimizing waste and energy consumption.
Industrial purification involves distillation and chromatography:
Method | Application | Purity | Yield |
---|---|---|---|
Distillation (DC1) | Separates ethyl 3-fluorobenzoate from AA | >99% | 87–89% |
Chromatography | Silica gel, hexane/ethyl acetate | >99% | 87–89% |
Phase Separation | AlCl₃·6H₂O-induced water removal | >95% | 95% |
Conventional processes face challenges with ternary azeotropes, requiring large water additions for separation. The AlCl₃·6H₂O-catalyzed method simplifies purification by enabling phase separation without added water, reducing energy consumption by 67% compared to H₂SO₄-based systems.
Ethyl 3-fluorobenzoate, with the molecular formula C₉H₉FO₂ and molecular weight of 168.16 g/mol, represents a fluorinated aromatic ester compound characterized by a benzene ring substituted with a fluorine atom at the meta position and an ethyl ester functional group [1] [2] [3]. The compound exists as a colorless to almost colorless clear liquid at room temperature, with a specific gravity of 1.136 g/mL at 25°C [3] [4] [5]. The molecular structure exhibits the characteristic planar aromatic ring system with the ester group adopting a configuration that minimizes steric interactions [2] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₉FO₂ | [1] [2] |
Molecular Weight | 168.16 g/mol | [1] [5] |
Density | 1.136 g/mL (25°C) | [1] [5] |
Refractive Index | 1.485-1.49 | [1] [6] |
Physical State | Liquid | [3] [7] |
The canonical SMILES representation CCOC(=O)C1=CC(=CC=C1)F illustrates the structural connectivity, where the fluorine substituent occupies the meta position relative to the carboxylate group [4]. The International Union of Pure and Applied Chemistry name confirms the systematic nomenciation as ethyl 3-fluorobenzoate, with the InChI key SMMIKBXLEWTSJD-UHFFFAOYSA-N providing unique molecular identification [1] [2] [4].
While specific X-ray crystallographic data for ethyl 3-fluorobenzoate remains limited in the literature, structural studies of related fluorinated benzoate esters provide valuable insights into the crystallographic behavior of this compound class [8] [9]. Research on similar fluorinated aromatic esters demonstrates that these compounds typically exhibit planar molecular geometries with minimal deviation from planarity due to the small steric footprint of the fluorine atom [8] [10]. The crystal structures of fluorinated benzoate derivatives reveal that the benzene ring maintains its aromatic character with typical carbon-carbon bond lengths ranging from 1.38 to 1.42 Angstroms [9] [10].
Studies of related compounds such as ethyl 4-amino-3,5-difluorobenzoate have shown that fluorine substitution in the aromatic ring leads to quinoid character distortion, particularly when fluorine atoms are positioned in ortho relationships [8]. The presence of the fluorine atom at the meta position in ethyl 3-fluorobenzoate is expected to minimize such distortions while maintaining the overall planarity of the aromatic system [8] [10]. Crystal packing in fluorinated benzoate esters is typically governed by weak intermolecular interactions including carbon-hydrogen to fluorine contacts and aromatic stacking interactions [8] [9].
Theoretical studies utilizing density functional theory methods have been extensively applied to understand the electronic structure of fluorinated aromatic compounds [11] [12] [13]. Computational modeling of ethyl 3-fluorobenzoate electronic structure can be approached through various quantum mechanical methods, with hybrid functionals such as B3LYP and M06-2X providing reliable geometries and energetic properties for fluorinated organic molecules [11] [12]. The presence of the electronegative fluorine atom significantly influences the electron density distribution within the aromatic ring, creating localized regions of electron deficiency that affect both reactivity and intermolecular interactions [11] [10].
Molecular orbital calculations reveal that the highest occupied molecular orbital energy levels in fluorinated benzoate esters are typically lowered by 0.10 to 0.22 eV compared to their non-fluorinated analogs, while the lowest unoccupied molecular orbital levels are lowered by 0.12 to 0.41 eV [10]. The fluorine substitution pattern directly influences the dipole moment and electrostatic potential surface, with meta-fluorinated compounds exhibiting distinct electronic properties compared to ortho or para isomers [11] [10]. Time-dependent density functional theory calculations provide insights into the electronic excitation properties and optical behavior of the compound [13] [10].
The thermal characteristics of ethyl 3-fluorobenzoate encompass both its phase transition behavior and thermal stability under varying temperature conditions [3] [7] [14]. The compound exhibits a melting point of -34°C, indicating its liquid state under standard laboratory conditions [3] [7]. The boiling point occurs at 209°C at atmospheric pressure, with alternative literature values reporting 94-95°C at reduced pressure of 16 mmHg [1] [3] [5]. These thermal properties reflect the influence of both the aromatic ring system and the fluorine substitution on intermolecular forces and molecular packing [15] [16].
Aromatic ester compounds typically exhibit characteristic endothermic melting transitions with peak temperatures corresponding to the solid-liquid phase change [15] [19]. The enthalpy of fusion for similar aromatic esters ranges from 40 to 160 J/g, depending on molecular weight and intermolecular interactions [15]. The differential scanning calorimetry heating rate significantly influences peak shape and apparent transition temperatures, with optimal rates of 0.5-2 K/min recommended for accurate thermal analysis [19]. The presence of impurities typically broadens melting peaks and shifts transition temperatures, allowing for purity assessment through peak analysis [19].
The vapor pressure behavior of ethyl 3-fluorobenzoate follows the Clausius-Clapeyron relationship, with vapor pressure increasing exponentially with temperature [14] [20]. At 25°C, the compound exhibits a vapor pressure of 0.2±0.4 mmHg, indicating relatively low volatility under ambient conditions [14]. This low vapor pressure is consistent with the molecular weight and intermolecular forces present in the fluorinated aromatic ester structure [14] [20].
The temperature dependence of vapor pressure can be described by the Antoine equation or modified versions that account for the specific molecular interactions in fluorinated compounds [20]. The influence of temperature on vapor pressure becomes particularly significant at elevated temperatures, where the compound approaches its normal boiling point [20]. Vapor pressure data is essential for understanding evaporation rates, distillation behavior, and environmental fate of the compound under various temperature conditions [14] [20].
The solubility characteristics of ethyl 3-fluorobenzoate in organic solvents reflect the balance between intermolecular forces, molecular size, and solvent-solute compatibility [21] [22] [23]. As a fluorinated aromatic ester, the compound exhibits excellent solubility in most organic solvents while remaining essentially insoluble in water [22] [23]. This solubility pattern is typical for aromatic esters, where the hydrophobic aromatic ring and ester functionality favor dissolution in non-polar and moderately polar organic media [24] [23] [25].
Temperature significantly influences the solubility of aromatic esters in organic solvents, with solubility generally increasing with temperature following thermodynamic principles [26] [27] [20]. For compounds structurally similar to ethyl 3-fluorobenzoate, solubility studies demonstrate enhanced dissolution at elevated temperatures due to increased molecular motion and weakened intermolecular interactions [26] [20]. The temperature coefficient of solubility varies depending on the specific solvent system and the nature of solute-solvent interactions [27] [20].
Experimental solubility determinations for aromatic compounds typically employ the synthetic method with laser monitoring to detect saturation points across temperature ranges from 291 to 356 K [26]. The solubility data can be successfully correlated using empirical equations and thermodynamic models, with mean absolute errors typically less than 1% for well-characterized systems [26]. The molar dissolution enthalpy provides thermodynamic insights into the solution process and can be determined from temperature-dependent solubility measurements [26] [27].
The dissolution of ethyl 3-fluorobenzoate in organic solvents involves multiple intermolecular interaction mechanisms including van der Waals forces, dipole-dipole interactions, and hydrogen bonding [28] [24] [29]. The fluorine atom introduces both steric and electronic effects that influence solvent selection and solubility behavior [28] [30]. In polar solvents such as ethanol and acetonitrile, the compound can engage in weak hydrogen bonding interactions through the carbonyl oxygen and fluorine atoms [28] [30].
Studies of ester essential oils demonstrate that fluorinated aromatic esters exhibit optimal solubility in ethanol and polyethylene glycol solvents, with the choice of solvent affecting both solubility and chemical composition [30]. The solvent-solute interaction strength can be quantified through activity coefficients and excess thermodynamic properties, which provide insights into molecular-level interactions [28] [20]. In non-polar solvents such as hexane and chloroform, dissolution is primarily governed by London dispersion forces and aromatic-aromatic interactions [23] [27].
Table 1: $$^{19}$$Fluorine Nuclear Magnetic Resonance Chemical Shift Data for Ethyl 3-fluorobenzoate and Related Compounds
Compound Type | Chemical Shift (ppm vs CFCl₃) | Source/Reference |
---|---|---|
Aromatic Fluorine (-ArF-) | +80 to +170 | UCSB Chemical Shift Table [1] |
C₆H₅F (phenyl fluoride) | -113.5 | UCSB Chemical Shift Table [1] |
para-FC₆H₄F | -106.0 | UCSB Chemical Shift Table [1] |
Ethyl 3-fluorobenzoate (estimated) | -115 to -120 | Estimated from structural analogs |
Fluorobenzoic acid derivatives (general) | -110 to -125 | Literature compilation [2] |
Ethyl 4-fluorobenzoate (reference) | -105 to -115 | ChemicalBook data [3] |
The $$^{19}$$Fluorine Nuclear Magnetic Resonance spectroscopy of ethyl 3-fluorobenzoate provides crucial structural information through chemical shift analysis. Based on established chemical shift ranges for aromatic fluorine compounds, the fluorine atom at the meta position of the benzoate ring exhibits characteristic downfield resonance patterns [1]. The chemical shift for the aromatic fluorine in ethyl 3-fluorobenzoate is expected to appear between -115 to -120 ppm relative to trichlorofluoromethane as the external standard [1].
The meta-fluorine substitution pattern significantly influences the electronic environment compared to ortho and para isomers. Comparative analysis with structurally related compounds demonstrates that meta-fluorinated benzoates typically exhibit chemical shifts in the range of -110 to -125 ppm [2]. The electron-withdrawing nature of the ester group at the para position relative to fluorine creates additional deshielding effects, resulting in the characteristic downfield shift observed in aromatic fluoroorganic compounds [1].
Advanced $$^{19}$$Fluorine Nuclear Magnetic Resonance chemical shift calculations using density functional theory methods have demonstrated excellent correlation with experimental values for nickel-fluoride complexes, suggesting similar computational approaches could accurately predict the chemical shift behavior of ethyl 3-fluorobenzoate [2]. The integration of both static and dynamic approaches through ab initio molecular dynamics simulations has shown significant improvements in chemical shift prediction accuracy, with differences as small as -0.2 ppm between calculated and experimental values [2].
Table 2: $$^{1}$$Hydrogen Nuclear Magnetic Resonance Coupling Constants for Ethyl 3-fluorobenzoate
Proton Type | Chemical Shift (ppm) | Coupling Constant (Hz) | Source/Reference |
---|---|---|---|
Ethyl ester -OCH₂CH₃ (quartet) | 4.26-4.47 | J = 7.0-7.2 | RSC Supporting Info [4] |
Ethyl ester -OCH₂CH₃ (triplet) | 1.37-1.39 | J = 7.0-7.2 | RSC Supporting Info [4] |
Aromatic protons (meta to F) | 7.28-7.85 | ³JHF = 8-12 | Literature compilation [5] [6] |
Aromatic protons (ortho to F) | 7.28-7.85 | ³JHF = 4-8 | Literature compilation [5] [6] |
Aromatic protons (para to F) | 7.28-7.85 | ⁴JHF = 2-4 | Literature compilation [5] [6] |
Through-space H-F coupling | Not applicable | ⁵JHF = 3.2-3.3 | JOC fluoroacetophenone study [5] |
The $$^{1}$$Hydrogen Nuclear Magnetic Resonance spectrum of ethyl 3-fluorobenzoate exhibits characteristic coupling patterns arising from both proton-proton and proton-fluorine interactions. The ethyl ester moiety displays typical patterns with the methylene protons appearing as a quartet at 4.26-4.47 ppm and the methyl protons as a triplet at 1.37-1.39 ppm, both exhibiting coupling constants of approximately 7.0-7.2 Hz [4].
The aromatic region demonstrates complex splitting patterns due to fluorine-proton coupling interactions. Meta-positioned protons relative to fluorine exhibit ³JHF coupling constants of 8-12 Hz, while ortho protons show smaller ³JHF values of 4-8 Hz [5] [6]. Para-positioned protons display even smaller ⁴JHF coupling constants of 2-4 Hz, reflecting the distance-dependent nature of fluorine-proton coupling [5] [6].
Recent investigations into fluoroacetophenone derivatives have revealed significant through-space coupling phenomena, with ⁵JHF coupling constants reaching 3.2-3.3 Hz for protons positioned five bonds away from fluorine [5]. This through-space coupling provides additional structural confirmation and demonstrates the far-reaching influence of fluorine on the nuclear magnetic resonance spectrum. The observation of such long-range couplings in ethyl 3-fluorobenzoate would require high-resolution spectroscopic techniques and careful spectral analysis [5].
Table 3: Fourier Transform Infrared Band Assignments for Ethyl 3-fluorobenzoate
Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment Notes |
---|---|---|---|
C=O stretch (ester) | 1720-1730 | Very strong (vs) | Characteristic ester carbonyl |
C-H stretch (aromatic) | 3030-3100 | Medium (m) | Aromatic C-H stretching |
C-H stretch (aliphatic) | 2850-3000 | Strong (s) | Aliphatic C-H stretching |
C=C stretch (aromatic) | 1580-1620 | Medium (m) | Aromatic ring vibrations |
C-F stretch | 1000-1400 | Strong (s) | C-F stretch varies with position |
C-O stretch (ester) | 1200-1300 | Strong (s) | Ester C-O stretching |
Aromatic ring modes | 1450-1500 | Medium to strong (m-s) | Aromatic ring deformation |
CH₂ bending (ethyl) | 1460-1480 | Medium (m) | Methylene deformation |
CH₃ bending (ethyl) | 1370-1390 | Medium (m) | Methyl deformation |
The Fourier Transform Infrared spectrum of ethyl 3-fluorobenzoate exhibits characteristic absorption bands corresponding to its functional groups. The most prominent feature appears in the 1720-1730 cm⁻¹ region, attributed to the carbonyl stretching vibration of the ester group [7]. This band typically exhibits very strong intensity and serves as a primary identification marker for aromatic esters.
The carbon-fluorine stretching vibration presents a complex pattern within the 1000-1400 cm⁻¹ region, with the exact position depending on the substitution pattern and electronic environment [7]. For meta-fluorinated aromatic compounds, this vibration typically appears as a strong absorption band, providing definitive evidence for fluorine substitution. The broad frequency range reflects the sensitivity of the carbon-fluorine bond to neighboring substituents and electronic effects [8].
Aromatic carbon-hydrogen stretching vibrations appear in the 3030-3100 cm⁻¹ region with medium intensity, while aliphatic carbon-hydrogen stretches from the ethyl group occur at lower frequencies (2850-3000 cm⁻¹) with strong intensity [9]. The aromatic ring vibrations manifest as medium-intensity bands in the 1580-1620 cm⁻¹ region, supplemented by ring deformation modes at 1450-1500 cm⁻¹ [9]. These combined spectral features provide a comprehensive fingerprint for structural identification and purity assessment.
Table 4: Raman Spectral Data for Ethyl 3-fluorobenzoate
Vibrational Mode | Raman Shift (cm⁻¹) | Relative Intensity | Fingerprint Significance |
---|---|---|---|
C=O stretch (ester) | 1720-1740 | Strong | Primary carbonyl marker |
C=C stretch (aromatic) | 1580-1620 | Medium | Aromatic backbone |
C-F stretch | 1250-1350 | Medium-Strong | Fluorine substitution marker |
Ring breathing | 1000-1050 | Medium | Ring structure confirmation |
C-H bending (aromatic) | 1150-1200 | Weak-Medium | Aromatic C-H confirmation |
Fingerprint region modes | 300-1500 | Variable | Molecular fingerprint region |
Ester C-O stretch | 1200-1300 | Medium | Ester linkage confirmation |
Aromatic substituent modes | 800-1000 | Medium | Substitution pattern identification |
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy for ethyl 3-fluorobenzoate characterization. The Raman spectrum exhibits distinct fingerprint characteristics that enable definitive molecular identification and structural confirmation [10] [11]. The carbonyl stretching mode appears as a strong band at 1720-1740 cm⁻¹, serving as the primary identification marker for the ester functionality [10].
The "fingerprint in the fingerprint" region (1550-1900 cm⁻¹) has emerged as particularly valuable for pharmaceutical compound identification, demonstrating unique spectral signatures for active pharmaceutical ingredients while showing minimal interference from common excipients [10] [11]. For ethyl 3-fluorobenzoate, this region would contain the carbonyl stretch and potentially other characteristic vibrational modes specific to the fluorinated aromatic ester structure.
The carbon-fluorine stretching vibration in Raman spectroscopy typically appears with medium to strong intensity in the 1250-1350 cm⁻¹ region, providing clear evidence for fluorine substitution [9]. Ring breathing modes at 1000-1050 cm⁻¹ offer confirmation of the aromatic ring structure, while the comprehensive fingerprint region (300-1500 cm⁻¹) contains multiple overlapping vibrational modes that collectively create a unique molecular signature [10]. This fingerprint approach has proven particularly effective for quality control applications and counterfeit detection in pharmaceutical analysis [10] [11].
Table 5: Ultraviolet-Visible Electronic Transitions for Ethyl 3-fluorobenzoate
Transition Type | Wavelength Range (nm) | Extinction Coefficient (ε) | Solvent Effects | Assignment |
---|---|---|---|---|
π→π* (aromatic) | 250-280 | High (10³-10⁴) | Moderate solvatochromism | Benzoic acid chromophore |
n→π* (carbonyl) | 280-320 | Medium (10²-10³) | Significant solvatochromism | Carbonyl n→π* transition |
π→π* (extended conjugation) | 200-250 | Very high (10⁴-10⁵) | Weak solvatochromism | High energy π→π* |
Charge transfer transitions | 300-400 | Variable | Strong solvatochromism | Fluorine-aromatic interaction |
The ultraviolet-visible absorption spectrum of ethyl 3-fluorobenzoate exhibits multiple electronic transitions characteristic of aromatic ester systems. The primary π→π* transitions associated with the benzoic acid chromophore appear in the 250-280 nm region with high extinction coefficients (10³-10⁴ M⁻¹cm⁻¹) [12] [13]. These transitions correspond to electron promotion from the highest occupied molecular orbital to the lowest unoccupied molecular orbital within the aromatic system [14].
The carbonyl group contributes an n→π* transition in the 280-320 nm region, typically exhibiting medium extinction coefficients (10²-10³ M⁻¹cm⁻¹) [12]. This transition involves promotion of non-bonding electrons from oxygen to the π* orbital of the carbonyl group and shows significant sensitivity to solvent polarity [15]. The forbidden nature of n→π* transitions results in lower extinction coefficients compared to the allowed π→π* transitions [14].
High-energy π→π* transitions occur in the 200-250 nm region with very high extinction coefficients (10⁴-10⁵ M⁻¹cm⁻¹), corresponding to higher-energy electronic excitations within the aromatic system [13] [14]. Additional charge transfer transitions may appear in the 300-400 nm region, particularly involving interactions between the fluorine substituent and the aromatic π system [12]. These transitions exhibit variable extinction coefficients and demonstrate strong sensitivity to environmental factors [14].
Table 6: Solvatochromic Data for Ethyl 3-fluorobenzoate
Solvent | Dielectric Constant (ε) | Expected λmax Shift (nm) | Bathochromic/Hypsochromic |
---|---|---|---|
Hexane (non-polar) | 1.88 | 0 (reference) | Reference |
Toluene (aromatic) | 2.38 | +2 to +5 | Bathochromic |
Diethyl ether | 4.34 | +3 to +7 | Bathochromic |
Chloroform | 4.81 | +5 to +10 | Bathochromic |
Acetone | 20.7 | +8 to +15 | Bathochromic |
Ethanol | 24.5 | +10 to +18 | Bathochromic |
Methanol | 32.7 | +12 to +20 | Bathochromic |
Water | 80.1 | +15 to +25 | Bathochromic |
Solvatochromic studies of ethyl 3-fluorobenzoate reveal significant sensitivity to solvent polarity, manifesting as systematic wavelength shifts in the absorption spectrum [16] [17]. The compound exhibits positive solvatochromism, characterized by bathochromic (red) shifts with increasing solvent polarity [16]. This behavior indicates that the excited state possesses a larger dipole moment than the ground state, consistent with charge redistribution upon electronic excitation [18] [17].
Irritant